

Application Notes and Protocols for JH295 in In Vitro Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] [4][5] It functions by covalently binding to a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[6][7][8] This covalent modification leads to the irreversible inactivation of Nek2. **JH295** exhibits high selectivity for Nek2 and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1, making it a valuable tool for studying the specific roles of Nek2 in cellular processes.[1][2][3][5][8] These application notes provide detailed protocols for utilizing **JH295** in in vitro kinase assays to investigate its inhibitory activity and to probe the function of Nek2.

Mechanism of Action

JH295 acts as an irreversible inhibitor of Nek2 kinase.[2][3][4][5] Its mechanism involves the alkylation of the Cys22 residue within the Nek2 protein.[1][2][6][7] This covalent modification prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity.

Quantitative Data Summary

The inhibitory potency of **JH295** against Nek2 has been determined in various assay formats. The following table summarizes the key quantitative data.



Assay Type	Target	Species	Substrate	IC50	Reference
In Vitro Kinase Assay	Nek2	Human	β-casein	770 nM	[2][4]
Cellular Assay	Wild-Type Nek2	Human	Endogenous	~1.3 μM	[1][2]
Cellular Assay	C22V Mutant Nek2	Human	Endogenous	No significant inhibition	[1][2]
In Vitro Kinase Assay	Cdk1/CycB	Human	-	>20 μM	[3]

Experimental Protocols

This section provides a detailed protocol for a standard in vitro kinase assay to determine the IC50 of **JH295** against Nek2. This protocol is a synthesis of established methodologies for in vitro kinase assays.

Materials and Reagents

- Recombinant human Nek2 (full-length or kinase domain)
- JH295 inhibitor
- Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO
- Substrate: Myelin Basic Protein (MBP) or β-casein
- [y-32P]ATP or unlabeled ATP
- ADP-Glo™ Kinase Assay Kit (Promega) or other detection reagents
- 96-well plates
- Plate reader (for non-radiometric assays) or scintillation counter (for radiometric assays)



Experimental Workflow Diagram



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Caption: Workflow for **JH295** in vitro kinase assay.

Procedure

- Reagent Preparation:
 - Prepare a stock solution of JH295 in DMSO. It is recommended to prepare fresh solutions
 as the compound may be unstable in solution.[1]



- Prepare serial dilutions of **JH295** in kinase buffer to achieve the desired final concentrations for the assay.
- Prepare the kinase buffer as described above.
- Prepare a solution of the substrate (e.g., 0.2 mg/ml MBP) in kinase buffer.
- Prepare the ATP solution. For radiometric assays, include [γ-³²P]ATP. For non-radiometric assays like ADP-Glo[™], use unlabeled ATP at a concentration near the Km for Nek2 if known, or at a standard concentration (e.g., 10-100 μM).
- Inhibitor Pre-incubation:
 - In a 96-well plate, add 5 μL of the diluted **JH295** solutions to each well.
 - Add 10 μL of recombinant Nek2 enzyme (e.g., 5-10 ng) to each well.
 - Incubate the plate at room temperature for 30 minutes. This pre-incubation step is crucial for irreversible inhibitors like JH295 to allow for covalent bond formation.
- Kinase Reaction Initiation:
 - To initiate the kinase reaction, add 10 μL of the substrate/ATP mixture to each well.
 - Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
- Reaction Termination and Detection:
 - For Radiometric Assay:
 - Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
 - Separate the reaction products by SDS-PAGE.
 - Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
 - Quantify the band intensities to determine the extent of inhibition.

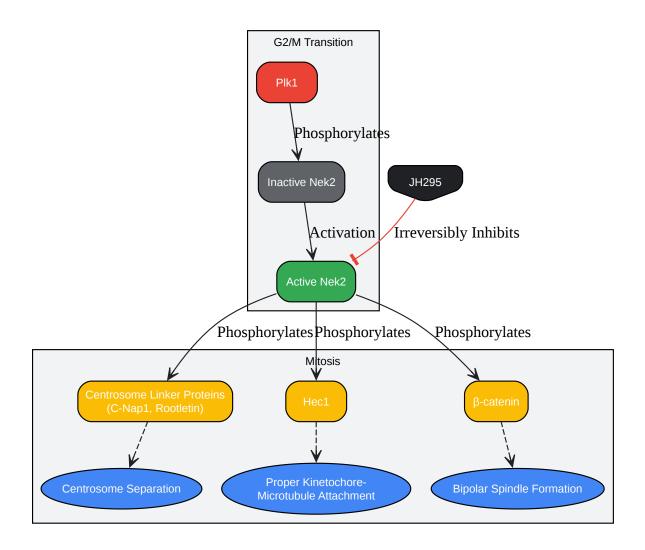


- For ADP-Glo™ Assay:
 - Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
 - Incubate at room temperature for 40 minutes to deplete the remaining ATP.
 - Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase activity for each JH295 concentration relative to the DMSO control (0% inhibition).
 - Plot the percentage of inhibition against the logarithm of the JH295 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Nek2 Signaling Pathway

Nek2 is a crucial regulator of mitotic events, particularly those involving the centrosome. The following diagram illustrates a simplified signaling pathway involving Nek2.





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Caption: Simplified Nek2 signaling pathway in mitosis.

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Methodological & Application





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